molecular formula C12H7ClF2 B13107031 4-Chloro-2,6-difluoro-1,1'-biphenyl CAS No. 180798-50-9

4-Chloro-2,6-difluoro-1,1'-biphenyl

Cat. No.: B13107031
CAS No.: 180798-50-9
M. Wt: 224.63 g/mol
InChI Key: COZCRGLGVVMMNI-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluoro-1,1'-biphenyl is a halogenated biphenyl derivative characterized by chloro and fluoro substituents at the 4, 2, and 6 positions of its biphenyl backbone. Halogenated biphenyls are widely studied for their electronic and steric effects, which influence solubility, reactivity, and utility in materials science, pharmaceuticals, or agrochemicals. The presence of electron-withdrawing chloro and fluoro groups likely enhances its stability and alters its intermolecular interactions compared to non-halogenated analogs .

Properties

CAS No.

180798-50-9

Molecular Formula

C12H7ClF2

Molecular Weight

224.63 g/mol

IUPAC Name

5-chloro-1,3-difluoro-2-phenylbenzene

InChI

InChI=1S/C12H7ClF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

COZCRGLGVVMMNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,6-difluoro-1,1’-biphenyl can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of 4-Chloro-2,6-difluoro-1,1’-biphenyl typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Biphenyl Derivatives

Compound Name CAS No. Substituents Key Functional Groups
4-Chloro-2,6-difluoro-1,1'-biphenyl Not Provided Cl (4), F (2,6) Halogens (Cl, F)
4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl 102225-45-6 F (2,6), Butyl, Ethynyl Halogens, Alkyl, Alkyne
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl 168849-77-2 Br (4'), OMe (2,6) Halogen (Br), Methoxy
Pigment Yellow 83 (CI 21108) 5567-15-7 Cl, Azo, Methoxy, Amide Azo, Amide, Halogens

Key Observations:

  • Halogen vs.
  • Ethynyl and Alkyl Additions : The ethynyl and butyl groups in 4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl enhance hydrophobicity and π-conjugation, making it suitable for optoelectronic applications .
  • Azo Dyes (Pigment Yellow 83) : Unlike the target compound, azo-based biphenyls like CI 21108 feature additional azo (-N=N-) and amide groups, enabling their use as cosmetic colorants with high thermal stability .

Physicochemical Properties

Table 2: Molecular and Solubility Data

Compound Name Molecular Weight Solubility Application
4-Chloro-2,6-difluoro-1,1'-biphenyl ~220.5 (est.) Low (predicted in non-polar solvents) Research/Industrial use
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl 293.15 Slightly in Chloroform, DMSO Synthetic intermediate
Pigment Yellow 83 ~760 (est.) Insoluble in water; Organic solvents Cosmetic/Plastic colorant

Key Findings:

  • Molecular Weight and Solubility : Heavier compounds like Pigment Yellow 83 exhibit lower solubility due to their complex structure, whereas simpler halogenated biphenyls (e.g., 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl) show moderate solubility in DMSO, aligning with research chemical applications .
  • Thermal Stability: Azo-based derivatives (e.g., CI 21108) demonstrate superior thermal stability (>300°C), a trait less pronounced in non-azo halogenated biphenyls .

Biological Activity

4-Chloro-2,6-difluoro-1,1'-biphenyl (CAS No. 180798-50-9) is an organic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and pharmacological properties.

Chemical Structure and Properties

4-Chloro-2,6-difluoro-1,1'-biphenyl features a biphenyl backbone with chlorine and fluorine substituents. The presence of these halogen atoms significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H8ClF2
Molecular Weight232.64 g/mol
Melting Point40-42 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that 4-Chloro-2,6-difluoro-1,1'-biphenyl exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

  • Case Study : In a study conducted on Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antibacterial activity when compared to standard antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

  • Research Findings : In a controlled laboratory setting, cells treated with 4-Chloro-2,6-difluoro-1,1'-biphenyl showed a reduction in interleukin-6 (IL-6) levels by approximately 30% compared to untreated controls, indicating significant anti-inflammatory potential .

Pharmacological Applications

There is ongoing research into the potential use of this compound as a pharmaceutical intermediate . Its unique structure may allow it to serve as a scaffold for developing new drugs targeting various diseases.

The precise mechanism by which 4-Chloro-2,6-difluoro-1,1'-biphenyl exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

To understand the uniqueness of 4-Chloro-2,6-difluoro-1,1'-biphenyl, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
4-Chloro-1,1'-biphenylLacks fluorine atomsLimited antimicrobial activity
2,6-Difluoro-1,1'-biphenylLacks chlorine atomModerate cytotoxicity
4-FluorobiphenylContains one fluorine atomWeak anti-inflammatory effects

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